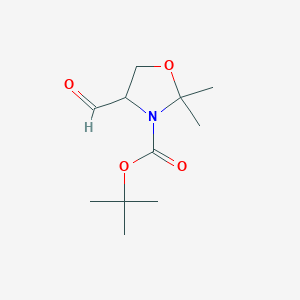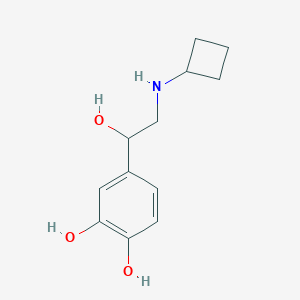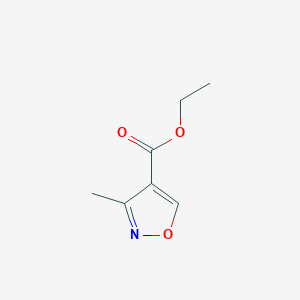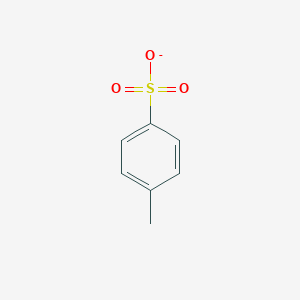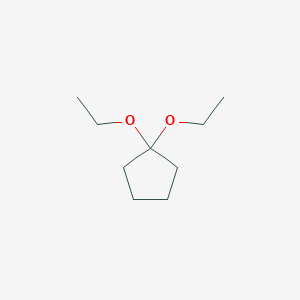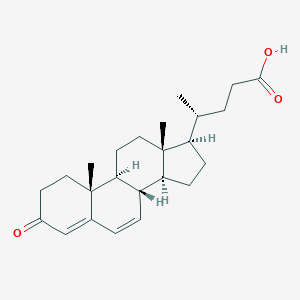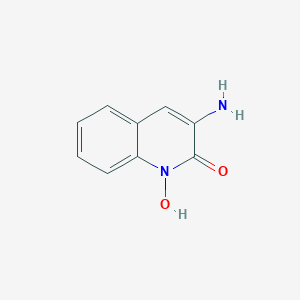
3-Amino-1-hydroxyquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-hydroxyquinolin-2-one (AHQ) is a heterocyclic compound that has been widely studied for its potential applications in various fields of research. AHQ is a derivative of quinoline, and its chemical structure consists of a quinoline ring with an amino and a hydroxy group attached at the 3- and 1- positions, respectively.
Mécanisme D'action
The mechanism of action of 3-Amino-1-hydroxyquinolin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 3-Amino-1-hydroxyquinolin-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 3-Amino-1-hydroxyquinolin-2-one has also been shown to inhibit the activity of DNA topoisomerases, enzymes involved in DNA replication and transcription.
Effets Biochimiques Et Physiologiques
3-Amino-1-hydroxyquinolin-2-one has been shown to have various biochemical and physiological effects. 3-Amino-1-hydroxyquinolin-2-one has been shown to reduce the production of prostaglandins, which are mediators of inflammation. 3-Amino-1-hydroxyquinolin-2-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 3-Amino-1-hydroxyquinolin-2-one has been shown to inhibit the replication of various viruses, including herpes simplex virus, human cytomegalovirus, and human immunodeficiency virus.
Avantages Et Limitations Des Expériences En Laboratoire
3-Amino-1-hydroxyquinolin-2-one has several advantages and limitations for lab experiments. 3-Amino-1-hydroxyquinolin-2-one is readily available and can be synthesized by various methods. 3-Amino-1-hydroxyquinolin-2-one is also stable and can be stored for long periods of time. However, 3-Amino-1-hydroxyquinolin-2-one has limited solubility in water, which can make it difficult to work with in aqueous solutions. 3-Amino-1-hydroxyquinolin-2-one also has limited bioavailability, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for the study of 3-Amino-1-hydroxyquinolin-2-one. One future direction is the development of 3-Amino-1-hydroxyquinolin-2-one-based drugs for the treatment of various diseases, including cancer and viral infections. Another future direction is the development of 3-Amino-1-hydroxyquinolin-2-one-based fluorescent probes for the detection of metal ions in biological systems. Finally, the study of the mechanism of action of 3-Amino-1-hydroxyquinolin-2-one and its interaction with various enzymes and proteins can provide insights into the development of new drugs with improved efficacy and specificity.
Méthodes De Synthèse
3-Amino-1-hydroxyquinolin-2-one can be synthesized by various methods, including the Skraup synthesis, the Pfitzinger reaction, and the Hantzsch synthesis. The Skraup synthesis involves the condensation of aniline with glycerol and sulfuric acid in the presence of a catalyst. The Pfitzinger reaction involves the reaction of an o-nitrophenol with an o-aminophenol in the presence of a base and a catalyst. The Hantzsch synthesis involves the reaction of an aldehyde or a ketone with an amine and a β-ketoester in the presence of a catalyst.
Applications De Recherche Scientifique
3-Amino-1-hydroxyquinolin-2-one has been studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 3-Amino-1-hydroxyquinolin-2-one has been shown to possess anti-inflammatory, antimicrobial, antitumor, and antiviral activities. 3-Amino-1-hydroxyquinolin-2-one has also been studied for its potential as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Propriétés
Numéro CAS |
16551-96-5 |
|---|---|
Nom du produit |
3-Amino-1-hydroxyquinolin-2-one |
Formule moléculaire |
C9H8N2O2 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
3-amino-1-hydroxyquinolin-2-one |
InChI |
InChI=1S/C9H8N2O2/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12/h1-5,13H,10H2 |
Clé InChI |
JREFLKGIMBMLNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2O)N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)N2O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanenitrile](/img/structure/B104211.png)
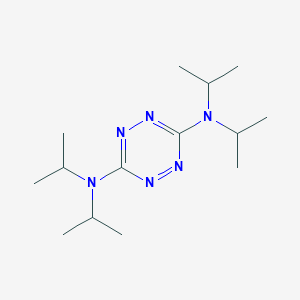
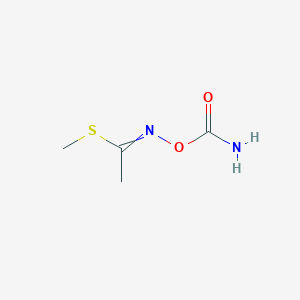
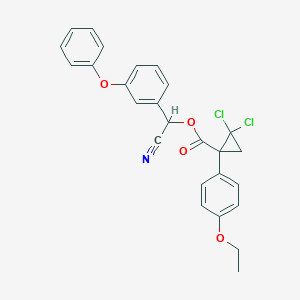
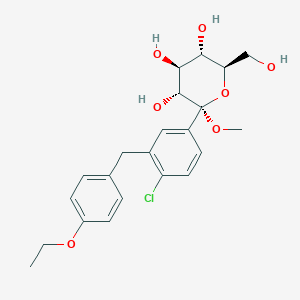
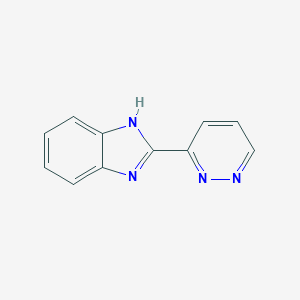
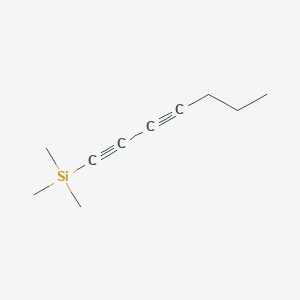
![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)
